molecular formula C17H17NO6S B11025668 Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B11025668
M. Wt: 363.4 g/mol
InChI Key: NAVIYXCNXAWVMX-UHFFFAOYSA-N
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Description

Dimethyl 5-[(benzylsulfonyl)amino]isophthalate is an organic compound with the molecular formula C17H17NO6S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(benzylsulfonyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with benzylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(benzylsulfonyl)amino]isophthalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-[(benzylsulfonyl)amino]isophthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl 5-[(benzylsulfonyl)amino]isophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[(benzylsulfonyl)amino]isophthalate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its benzylsulfonyl group plays a crucial role in its chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C17H17NO6S

Molecular Weight

363.4 g/mol

IUPAC Name

dimethyl 5-(benzylsulfonylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17NO6S/c1-23-16(19)13-8-14(17(20)24-2)10-15(9-13)18-25(21,22)11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3

InChI Key

NAVIYXCNXAWVMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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